Exclusive C7-Glycosylation Status: Only Two Natural Glycosylated PBDs Exist
Sibanomicin is one of exactly two naturally occurring PBDs that are glycosylated at the C7 position of the A-ring, the other being sibiromycin (produced by Streptosporangium sibiricum) [1]. All other natural PBDs—including anthramycin, tomaymycin, DC-81, neothramycin A/B, chicamycin, mazethramycin, porothramycin, prothracarcin, and abbeymycin—lack this sugar modification [1]. Structure-activity relationship studies have demonstrated that O-glycosylation at C7 significantly enhances DNA-binding affinity relative to non-glycosylated PBDs, making this a functionally consequential—not merely structural—difference [1].
| Evidence Dimension | C7 glycosylation status among natural PBDs |
|---|---|
| Target Compound Data | C7-sibirosamine glycoside present (glycosylated) |
| Comparator Or Baseline | All other natural PBDs (anthramycin, tomaymycin, DC-81, neothramycin, etc.): non-glycosylated; sibiromycin: C7-sibirosamine glycoside present (glycosylated) |
| Quantified Difference | 2 glycosylated PBDs out of ~20 known natural PBDs (~10% of class); sibanomicin and sibiromycin are the only glycosylated members |
| Conditions | Structural classification based on published natural product isolation and characterization literature (reviewed in Gerratana, Med Res Rev 2012) |
Why This Matters
C7-glycosylation is a binary structural determinant that separates sibanomicin (and sibiromycin) from all other purchasable PBDs, directly impacting DNA-binding affinity and downstream biological potency—a user requiring a glycosylated PBD scaffold has exactly two natural options.
- [1] Gerratana B. Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines. Med Res Rev. 2012 Mar;32(2):254-93. doi: 10.1002/med.20212. PMID: 20544978. View Source
